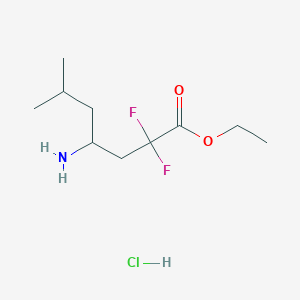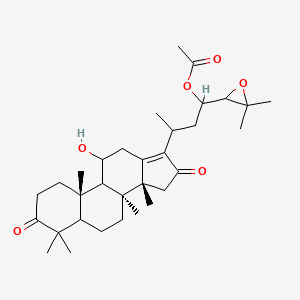
23-O-Acetylalisol C;Alisol C monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alisol C (23-acetate) is an organic compound with the chemical formula C32H48O6. It is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, a medicinal plant widely used in traditional Chinese medicine. The compound appears as a white crystalline powder and is soluble in organic solvents such as methanol, ethanol, and DMSO. Alisol C (23-acetate) is known for its pharmacological properties, including anti-inflammatory and immunomodulatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alisol C (23-acetate) can be synthesized through chemical reactions involving appropriate starting materials and reagents. One common method involves the acetylation of Alisol C using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods: Industrial production of Alisol C (23-acetate) often involves extraction from the rhizomes of Alisma orientale. The dried rhizomes are first ground into a fine powder and then subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate Alisol C (23-acetate) in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Alisol C (23-acetate) undergoes various chemical reactions, including:
Oxidation: Alisol C (23-acetate) can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of Alisol C (23-acetate) can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The acetate group in Alisol C (23-acetate) can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triterpenoids with various functional groups
Wissenschaftliche Forschungsanwendungen
Alisol C (23-acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic analysis and as a starting material for the synthesis of other triterpenoids.
Biology: Studied for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and metabolic disorders. .
Industry: Utilized in the development of pharmaceutical formulations and as a bioactive ingredient in health supplements
Wirkmechanismus
Alisol C (23-acetate) exerts its effects through various molecular targets and pathways:
Farnesoid X Receptor (FXR): Alisol C (23-acetate) acts as an agonist of FXR, a nuclear receptor involved in regulating lipid and glucose metabolism.
Soluble Epoxide Hydrolase (sEH): Inhibition of sEH by Alisol C (23-acetate) results in increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and cardioprotective effects.
AMP-activated Protein Kinase (AMPK): Activation of AMPK by Alisol C (23-acetate) enhances cellular energy homeostasis and reduces inflammation.
Vergleich Mit ähnlichen Verbindungen
Alisol C (23-acetate) is part of a family of protostane-type triterpenoids, which includes:
Alisol A: Known for its anti-cancer and anti-inflammatory properties.
Alisol B: Exhibits lipid-lowering and anti-atherosclerotic effects.
Alisol B 23-acetate: Similar to Alisol C (23-acetate) but with distinct pharmacological activities .
Uniqueness: Alisol C (23-acetate) is unique due to its specific molecular structure, which allows it to interact with multiple molecular targets and pathways. Its ability to modulate FXR and sEH distinguishes it from other triterpenoids, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C32H48O6 |
|---|---|
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17?,20?,22?,23?,26?,27?,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
KOOCQNIPRJEMDH-HEDAHWRMSA-N |
Isomerische SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O |
Kanonische SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-7-methylpyrazolo[1,5-A]pyridine](/img/structure/B14782177.png)
![2-[2-Methyl-6-[2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile](/img/structure/B14782192.png)
![4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol](/img/structure/B14782194.png)
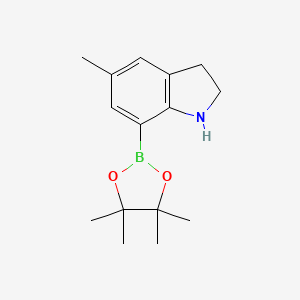
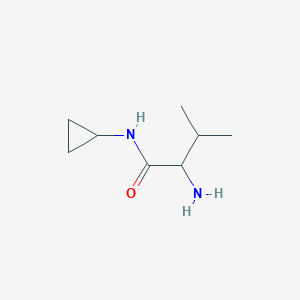

![[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B14782230.png)
![rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14782234.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)
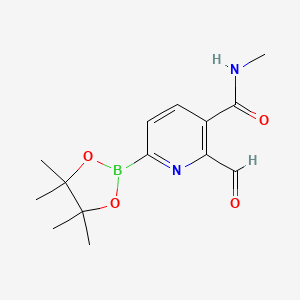
![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
![tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14782246.png)
![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)
